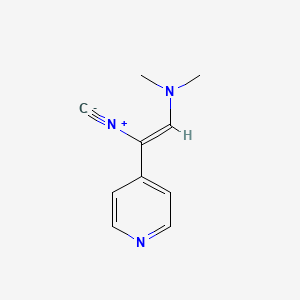

(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine

説明

(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine (molecular formula: C₁₀H₁₂N₃) is a stereospecific organic compound characterized by its Z-configuration around the central ethenamine double bond. The molecule features three key substituents:

- Isocyano group (-N≡C): A highly reactive functional group known for its role in metal coordination and cycloaddition reactions.

- N,N-dimethylamine (-N(CH₃)₂): A tertiary amine that enhances solubility in polar solvents and influences electronic properties.

The compound’s molecular weight is 173.22 g/mol, and it exists as a liquid under standard conditions . Its SMILES notation (CN(/C=C(/c1ccncc1)[N+]#[C-])C) explicitly defines the stereochemistry and connectivity.

特性

IUPAC Name |

(Z)-2-isocyano-N,N-dimethyl-2-pyridin-4-ylethenamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-10(8-13(2)3)9-4-6-12-7-5-9/h4-8H,2-3H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDPZNCKQPBIEQ-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=NC=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=NC=C1)\[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding further research and development.

Chemical Structure

The compound features a unique structure that includes:

- An isocyano group

- A dimethylamino group

- A pyridine moiety

This combination suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including cytotoxicity against cancer cell lines and potential anti-inflammatory effects.

Cytotoxicity Studies

A study assessing the cytotoxic effects of various compounds, including those with similar structures, found significant activity against breast cancer cell lines. For instance, compounds with pyridine substitutions demonstrated enhanced potency compared to their non-pyridine counterparts. The growth inhibition values (GI50) for certain analogs were reported between 11 μM and 60 μM, indicating substantial cytotoxic effects .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Compound 1 | 60 | MDA-MB-453 |

| Compound 2 | 11 | MDA-MB-453 |

| Compound 3 | 40 | MDA-MB-453 |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with specific cellular receptors or enzymes.

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways related to cell proliferation and survival.

Case Studies

- Cytotoxicity in Cancer Models : In a series of experiments, the compound was tested against various cancer cell lines, including triple-negative breast cancer (TNBC). Results indicated that derivatives with a pyridine ring showed improved selectivity and potency, suggesting that the pyridine moiety plays a critical role in enhancing biological activity .

- Inflammatory Response Modulation : Preliminary studies suggest that similar compounds may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could position this compound as a candidate for treating inflammatory diseases .

科学的研究の応用

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the realm of drug discovery. Isocyanides, including (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine, have been recognized for their potential as pharmacophores due to their ability to interact with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of isocyanide-containing compounds. For instance, research indicates that derivatives of isocyanides can exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia . The structure of this compound may contribute to its effectiveness through specific interactions with cellular targets.

Antimicrobial Properties

Isocyanides have shown antibacterial and antifungal activities. The compound's structure allows it to disrupt microbial cell processes, making it a candidate for developing new antimicrobial agents . Its efficacy against resistant strains could be particularly beneficial given the rise of antibiotic resistance.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its isocyanide functional group enables participation in multicomponent reactions, such as the Ugi reaction and Ugi-Smiles coupling, which are essential for synthesizing complex heterocycles.

Heterocyclic Synthesis

The compound can be utilized to synthesize various heterocycles, including oxazoles and imidazolines. These heterocycles are important in medicinal chemistry due to their biological activities. For example, the Ugi reaction involving isocyanides has led to the development of novel compounds with significant biological activity .

Case Studies and Experimental Findings

Several case studies have documented the applications of this compound and related compounds:

類似化合物との比較

Stereochemical Influence

The Z-configuration of the target compound distinguishes it from the E-isomer of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine . Stereochemistry critically affects intermolecular interactions; for example, the Z-isomer’s compact structure may hinder crystallization compared to the trans-vinylbenzaldehyde derivatives in , which form stable monoclinic crystals (space group P21/c) .

Functional Group Reactivity

- The isocyano group in the target compound is more nucleophilic than the nitro group in ’s analogue, enabling participation in [2+1] cycloadditions or metal-ligand interactions.

- In contrast, sulfonyl and aldehyde groups in related compounds () favor electrophilic substitution or condensation reactions .

Q & A

Synthetic Pathways and Optimization

Q: What methodologies are effective for synthesizing (Z)-2-isocyano-N,N-dimethyl-2-(pyridin-4-yl)ethenamine, and how can reaction conditions be optimized for stereoselectivity? A: The synthesis of this compound can be approached via nitroarene reductive cyclization or condensation reactions. For example, (E)-isomers of structurally related ethenamines are synthesized using nitroarenes and dimethylformamide dimethyl acetal (DMF-DMA) under nitrogen at 140°C, yielding ~91% after purification . To enhance stereoselectivity for the (Z)-isomer, researchers should optimize:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring (Z)-geometry.

- Catalytic systems : Palladium-based catalysts (used in analogous nitroarene cyclizations) could improve regioselectivity .

- Temperature control : Lower temperatures (e.g., 100–120°C) may reduce thermal isomerization.

Post-synthesis, techniques like column chromatography or recrystallization can isolate the (Z)-isomer.

Structural Characterization Techniques

Q: What advanced techniques are critical for confirming the stereochemistry and molecular structure of this compound? A:

- X-ray crystallography : Using SHELXL for refinement, researchers can resolve the (Z)-configuration by analyzing bond angles and torsion angles between the isocyano group and pyridine ring .

- NMR spectroscopy : - and -NMR can distinguish (Z)/(E) isomers via coupling constants (e.g., in ethenamine groups) and NOE correlations .

- IR spectroscopy : The isocyano group’s characteristic stretching frequency (~2150 cm) confirms its presence .

Impurity Profiling and Analysis

Q: How can impurities or by-products arising during synthesis be identified and quantified? A:

- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry can separate and identify impurities, such as (E)-isomers or nitro-reduction by-products .

- Comparative spectroscopy : Compare NMR/IR data with reference standards (e.g., (E)-isomers) to detect stereochemical impurities .

- Quantitative -NMR : Integrate impurity peaks relative to the main product for quantification without external standards .

Mechanistic Insights and Reaction Pathways

Q: What mechanistic studies are essential to understand the introduction of the isocyano group in this compound? A:

- Kinetic isotope effects (KIE) : Probe whether hydrogen transfer steps (e.g., in nitro-to-isocyano conversion) are rate-determining .

- Computational modeling : Density Functional Theory (DFT) can map transition states and intermediates, predicting regioselectivity during cyclization or condensation .

- Isotopic labeling : Use -labeled nitro precursors to trace nitrogen migration during isocyano group formation .

Computational Modeling Applications

Q: How can computational tools predict the physicochemical or reactive properties of this compound? A:

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) using pyridine-containing analogs as templates .

- Solubility prediction : COSMO-RS simulations estimate solubility in solvents for crystallization .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Resolving Data Contradictions

Q: How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)? A:

- Error analysis : Check for solvent effects in computational models (e.g., implicit vs. explicit solvent in DFT) .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility affecting NMR shifts .

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the pharmacological potential of this compound? A:

- Receptor binding assays : Use radioligand displacement studies (e.g., for pyridine-containing antidepressants as references) to measure affinity .

- Enzyme inhibition : Test inhibitory effects on kinases or cytochrome P450 enzymes via fluorometric assays .

- ADMET prediction : Computational tools like SwissADME predict absorption, metabolism, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。